N-[2-(azepan-1-ylsulfonyl)ethyl]-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-[2-(azepan-1-ylsulfonyl)ethyl]-1,3-benzodioxole-5-carboxamide is a synthetic organic compound characterized by its unique chemical structure, which includes a benzodioxole ring, a sulfonyl group, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-ylsulfonyl)ethyl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps:
Formation of the Benzodioxole Ring: The initial step involves the synthesis of the 1,3-benzodioxole ring, which can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amide coupling reaction, often using reagents such as carbodiimides (e.g., EDCI) and bases (e.g., triethylamine).
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine.
Azepane Ring Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-ylsulfonyl)ethyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[2-(azepan-1-ylsulfonyl)ethyl]-1,3-benzodioxole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, possibly targeting specific enzymes or receptors.
Biology: The compound may be used in studies involving cell signaling pathways and enzyme inhibition.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Pharmacology: Research into its bioavailability, metabolism, and potential therapeutic effects is ongoing.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-ylsulfonyl)ethyl]-1,3-benzodioxole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the benzodioxole ring may participate in π-π stacking interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(piperidin-1-ylsulfonyl)ethyl]-1,3-benzodioxole-5-carboxamide
- N-[2-(morpholin-1-ylsulfonyl)ethyl]-1,3-benzodioxole-5-carboxamide
Uniqueness
N-[2-(azepan-1-ylsulfonyl)ethyl]-1,3-benzodioxole-5-carboxamide is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to similar compounds with different cyclic amines. This uniqueness can influence its binding affinity and specificity towards biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[2-(azepan-1-ylsulfonyl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c19-16(13-5-6-14-15(11-13)23-12-22-14)17-7-10-24(20,21)18-8-3-1-2-4-9-18/h5-6,11H,1-4,7-10,12H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTWOWSYQIIORP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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